molecular formula C23H21FN2O5S B3713230 Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B3713230
M. Wt: 456.5 g/mol
InChI Key: XROPJPNKTAUALT-UHFFFAOYSA-N
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Description

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound with a molecular formula of C23H21FN2O5S . This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

The synthesis of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate typically involves multiple steps, including the formation of the thiophene ring and subsequent functionalization. One common synthetic route involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate can be compared with similar compounds such as:

Properties

IUPAC Name

ethyl 5-[(2-fluorophenyl)carbamoyl]-2-[(3-methoxybenzoyl)amino]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-23(29)18-13(2)19(21(28)25-17-11-6-5-10-16(17)24)32-22(18)26-20(27)14-8-7-9-15(12-14)30-3/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XROPJPNKTAUALT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=CC=CC=C2F)NC(=O)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate
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Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-(3-methoxybenzamido)-4-methylthiophene-3-carboxylate

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